Octan-3-yl Hexadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Octan-3-yl Hexadecanoate is synthesized by reacting palmitic acid with 2-ethylhexanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures to facilitate esterification .
Industrial Production Methods: Commercial production of ethylhexyl palmitate often involves chemical esterification, which can suffer from drawbacks such as the formation of side-products and high energy consumption . An alternative method involves enzymatic synthesis using lipase as a catalyst, which offers higher reaction yields at near ambient temperatures, leading to high-quality products with lower energy costs and reduced formation of secondary products .
Chemical Reactions Analysis
Types of Reactions: Octan-3-yl Hexadecanoate primarily undergoes esterification reactions . It is relatively stable and does not easily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions:
Esterification: Palmitic acid and 2-ethylhexanol in the presence of an acid catalyst.
Enzymatic Esterification: Lipase as a catalyst in a solvent-free system.
Major Products: The primary product of the esterification reaction is ethylhexyl palmitate itself .
Scientific Research Applications
Octan-3-yl Hexadecanoate has a wide range of applications in various fields:
Cosmetics: Used as a solvent, carrying agent, pigment wetting agent, fragrance fixative, and emollient.
Pharmaceuticals: Employed in formulations for its emollient properties.
Food Industry: Used as a low-temperature plasticizer.
Chemical Industry: Utilized in the manufacture of water-resistant lubricants and as a solvent.
Mechanism of Action
Octan-3-yl Hexadecanoate exerts its effects primarily through its emollient properties. It forms a thin layer on the skin, providing a smooth and soft feel without a greasy residue . The molecular targets and pathways involved are related to its ability to enhance the skin barrier function and improve the texture of cosmetic formulations .
Comparison with Similar Compounds
Octan-3-yl Hexadecanoate is often compared with other fatty acid esters such as:
Cetyl Palmitate: A white, crystalline, wax-like substance used in similar applications.
Isopropyl Palmitate: A colorless, almost odorless liquid with similar emollient properties.
Uniqueness: this compound is unique due to its branched structure, which provides a dry-slip skin feel similar to silicone derivatives, making it highly desirable in cosmetic formulations .
Properties
Molecular Formula |
C24H48O2 |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
octan-3-yl hexadecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(6-3)21-19-8-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
GJQLBGWSDGMZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC)CCCCC |
Synonyms |
2-ethylhexyl palmitate ethylhexyl palmitate octyl palmitate palmitic acid,2-ethylhexyl este |
Origin of Product |
United States |
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